molecular formula C20H19NO8 B12297695 Dda-tetracycline

Dda-tetracycline

Cat. No.: B12297695
M. Wt: 401.4 g/mol
InChI Key: XCCHQGIGHCRZOS-UHFFFAOYSA-N
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Description

Dda-tetracycline (4-Des-dimethylaminotetracycline, CMT-1) is a chemically modified tetracycline derivative with the molecular formula C₂₀H₁₉NO₈ and a molecular weight of 401.37 g/mol (CAS: 2444-65-7) . Unlike conventional tetracyclines, this compound lacks the dimethylamino group at position 4, a structural alteration that reduces its antimicrobial activity but enhances its utility as a matrix metalloproteinase (MMP) inhibitor . This modification redirects its application toward non-antibiotic therapeutic areas, such as anti-inflammatory and anti-cancer research, where MMP inhibition is critical for modulating tissue remodeling and disease progression .

Preparation Methods

Industrial Production Methods: Industrial production methods for tetracyclines generally involve large-scale fermentation processes, followed by extraction and purification steps. These methods are designed to maximize yield and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetracyclines, including Dda-tetracycline, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions can be used to modify the structure of the compound and enhance its properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of tetracyclines include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions can vary depending on the desired outcome.

Major Products Formed: The major products formed from the chemical reactions of tetracyclines depend on the specific reaction and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

Scientific Research Applications

Antimicrobial Properties

Dda-tetracycline exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections. Its mechanism involves inhibiting protein synthesis by binding to the ribosomal A site, which prevents the attachment of aminoacyl-tRNA .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainSensitivity (MIC µg/mL)Resistance Mechanism
Staphylococcus aureus0.5Efflux pump mechanisms
Escherichia coli1.0Ribosomal protection
Streptococcus pneumoniae0.25Target modification

Wound Healing and Tissue Engineering

Recent studies have investigated the use of this compound in tissue engineering as a drug delivery system combined with cellular scaffolds. It has shown promising results in enhancing stem cell proliferation and differentiation, which are crucial for effective wound healing . The ability to deliver this compound at reduced doses directly to target sites minimizes the risk of antibiotic resistance .

Case Study: Tetracycline-Infused Scaffolds
A study demonstrated that scaffolds infused with this compound improved the healing of diabetic wounds in animal models. The results indicated enhanced angiogenesis and collagen deposition compared to controls without the antibiotic .

Soil Microbial Community Dynamics

This compound has been studied for its impact on soil microbial communities. Research indicates that tetracycline residues can alter the richness and diversity of soil bacteria and fungi, affecting ecosystem functioning .

Table 2: Effects of Tetracycline on Soil Microbial Communities

ParameterControl (without this compound)Treatment (with this compound)
Bacterial RichnessHighModerate
Fungal DiversityHighLow
Soil Respiration RateStandardDecreased

Waste Treatment

The compound is also being explored for its potential in wastewater treatment systems, particularly in removing antibiotic residues from effluents. Its chelating properties allow it to bind metal ions, which can facilitate the precipitation of contaminants .

Comparison with Similar Compounds

Comparison with Similar Tetracycline Compounds

Structural and Functional Differences

Compound Molecular Weight (g/mol) Key Structural Features Primary Mechanism Key Indications
Dda-tetracycline 401.37 Lacks dimethylamino group at C4 MMP inhibition Anti-inflammatory, anti-cancer
Tetracycline 444.43 C4 dimethylamino, C6 hydroxyl Bacterial protein synthesis inhibition Bacterial infections
Doxycycline 444.43 C5 hydroxyl, C6 hydrogen (isomer of tetracycline) Broad-spectrum antimicrobial, secondary MMP inhibition Infections, acne, rosacea
Omadacycline 524.90 C7 dimethylglycylamido, C9 tert-butyl group Evades tetracycline resistance mechanisms Community-acquired pneumonia
Methacycline 442.42 C6 methylene group Antimicrobial Similar to tetracycline

Data derived from .

Key Insights:

  • Structural Modifications: this compound’s absence of the C4 dimethylamino group distinguishes it from other tetracyclines, reducing ribosomal binding (critical for antimicrobial activity) while retaining metal-chelating properties essential for MMP inhibition .
  • Mechanistic Divergence : Most tetracyclines (e.g., doxycycline, tetracycline) primarily inhibit bacterial protein synthesis. In contrast, this compound’s MMP inhibition targets enzymes like collagenases and gelatinases, making it relevant in pathologies such as arthritis and cancer metastasis .

Pharmacokinetic and Efficacy Comparisons

Antimicrobial Activity:

  • This compound : Minimal antibacterial efficacy due to structural modifications .
  • Omadacycline : Demonstrates potent activity against tetracycline-resistant strains (e.g., Enterobacteriaceae with tetA genes), with MIC₉₀ values 4–8-fold lower than tetracycline .
  • Doxycycline : Retains efficacy against Gram-positive bacteria and atypical pathogens but shows reduced activity against E. coli and Klebsiella with resistance genes .

MMP Inhibition:

  • This compound : IC₅₀ values for MMP-2 and MMP-9 are 10–50 nM , significantly lower than doxycycline (IC₅₀: 1–10 μM), indicating superior potency .
  • Doxycycline : Used off-label for periodontal disease due to moderate MMP inhibition but requires higher doses, increasing side-effect risks .

Pharmacokinetics:

  • Bioavailability: this compound’s solubility is pH-dependent, similar to tetracycline, but its lack of the dimethylamino group may reduce intestinal absorption .
  • Drug Interactions : Unlike tetracycline, this compound is less likely to interact with metal ions (e.g., calcium, magnesium) due to altered chelation sites .

Research and Clinical Implications

  • This compound: Investigated in cancer models (e.g., breast and prostate cancer) for suppressing MMP-driven metastasis .
  • Omadacycline : FDA-approved for acute bacterial infections, emphasizing its role in combating multidrug-resistant pathogens .

Biological Activity

Dda-tetracycline is a derivative of the tetracycline antibiotic family, known for its broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and implications for antibiotic resistance.

Overview of Tetracyclines

Tetracyclines are characterized by their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thus preventing the attachment of aminoacyl-tRNA. This action is crucial in treating infections caused by both Gram-positive and Gram-negative bacteria, as well as atypical organisms such as Chlamydia and Mycoplasma . The structural features of tetracyclines, including their chelating ability with metal ions, significantly influence their pharmacokinetics and antibacterial efficacy .

Biological Activity of this compound

Mechanism of Action

This compound retains the fundamental mechanism of action common to tetracyclines. It inhibits protein synthesis by binding to the ribosome, which is essential for bacterial growth and replication. Additionally, it may exhibit unique properties due to modifications in its chemical structure that enhance its interaction with bacterial membranes .

Antibacterial Spectrum

This compound demonstrates activity against a wide range of pathogens:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows efficacy against Escherichia coli and Klebsiella pneumoniae.
  • Atypical pathogens : Active against Chlamydia trachomatis and Mycoplasma pneumoniae.

The compound's effectiveness can be attributed to its ability to penetrate bacterial cell walls and accumulate in the cytoplasm, where it exerts its inhibitory effects on protein synthesis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that specific modifications can enhance its antibacterial properties. For instance, the presence of a dialkylamine moiety has been shown to retain antibacterial activity while also providing resistance against certain efflux mechanisms .

Structural FeatureEffect on Activity
Linear fused tetracycleEssential for activity
Chelation sites (positions 11, 12)Influences pharmacokinetics
N,N-dialkylamine groupEnhances activity against resistant strains

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A clinical study evaluated this compound's efficacy against multi-drug resistant strains of E. coli. The results indicated that this compound maintained significant antibacterial activity compared to traditional tetracyclines, suggesting its potential as a treatment option in resistant infections .

Case Study 2: Safety Profile

Another study assessed the safety profile of this compound in patients with chronic infections. The findings highlighted that while adverse effects were minimal, monitoring for potential side effects such as gastrointestinal disturbances was necessary .

Implications for Antibiotic Resistance

The emergence of antibiotic-resistant bacteria poses a significant challenge in clinical settings. This compound's unique structure allows it to circumvent some resistance mechanisms commonly associated with traditional tetracyclines. Research indicates that it can effectively target strains expressing efflux pumps or ribosomal protection proteins .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Dda-tetracycline’s antimicrobial efficacy in vitro?

  • Methodological Answer : Use standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains. Include positive controls (e.g., tetracycline derivatives) and negative controls (untreated cultures) to validate assay reliability. Ensure triplicate biological replicates to account for variability .
  • Key Parameters : MIC values, growth curve analysis, and time-kill kinetics.

Q. How should researchers design experiments to evaluate this compound’s stability under varying pH conditions?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry to monitor degradation products over time. Test stability at physiologically relevant pH levels (e.g., pH 2.0 for gastric fluid simulation and pH 7.4 for systemic circulation) .
  • Data Interpretation : Compare retention times and spectral profiles to identify degradation pathways.

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀ values. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects observed across different bacterial strains?

  • Methodological Answer : Conduct comparative genomic analysis of resistant vs. susceptible strains to identify genetic determinants (e.g., efflux pump overexpression or ribosomal mutations). Validate hypotheses using knockout mutants or overexpression systems .
  • Example Workflow :

StepMethodPurpose
1Whole-genome sequencingIdentify resistance-associated mutations
2RT-qPCRQuantify efflux pump gene expression
3Complementation assaysConfirm causal genetic factors

Q. What strategies mitigate off-target effects when studying this compound’s interaction with host cells?

  • Methodological Answer : Use RNA-seq or proteomics to profile host cell responses. Apply pathway enrichment analysis (e.g., KEGG or GO terms) to distinguish specific vs. nonspecific effects. Validate findings with CRISPR-based gene silencing .

Q. How should conflicting data on this compound’s bioavailability be reconciled across preclinical models?

  • Methodological Answer : Perform interspecies pharmacokinetic scaling using allometric principles. Compare AUC (area under the curve) and Cmax values in rodent vs. non-rodent models, adjusting for metabolic rate and plasma protein binding differences .

Q. Data Contradiction & Synthesis

Q. What frameworks guide the synthesis of contradictory data on this compound’s mechanism of action?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure systematic reviews. For example:

  • Population : Staphylococcus aureus strains
  • Intervention : this compound at sub-MIC concentrations
  • Comparison : Wild-type vs. tetracycline-resistant mutants
  • Outcome : Ribosomal binding affinity (measured via fluorescence polarization) .

Q. How can researchers validate hypotheses when this compound’s efficacy differs between in vitro and in vivo models?

  • Methodological Answer : Use PK/PD (pharmacokinetic/pharmacodynamic) modeling to bridge in vitro and in vivo data. Measure free drug concentrations in serum and correlate with bacterial load reduction in animal tissues .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Document synthesis steps in compliance with the Beilstein Journal’s guidelines:

  • Provide NMR, HPLC, and HRMS data for purity assessment.
  • Include spectral raw data in supplementary materials .

Q. How should researchers address potential biases in this compound’s cytotoxicity assays?

  • Methodological Answer : Blind experimenters to treatment groups during data collection. Use multiple cell lines (e.g., HEK293, HepG2) and independent replicates to confirm findings .

Properties

Molecular Formula

C20H19NO8

Molecular Weight

401.4 g/mol

IUPAC Name

1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)

InChI Key

XCCHQGIGHCRZOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O

Origin of Product

United States

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